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Compound of Interest

Compound Name: Speed DiO

Cat. No.: B1148126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Speed DiO
Speed DiO, a lipophilic carbocyanine dye, is a versatile fluorescent probe widely utilized for

labeling the plasma membranes of living and fixed cells. Its lipophilic nature allows it to readily

insert into the cell membrane and diffuse laterally, resulting in uniform and stable labeling of the

entire cell surface. Speed DiO is characterized by its green fluorescence, with excitation and

emission maxima around 484 nm and 501 nm, respectively. This makes it compatible with

standard FITC filter sets for fluorescence microscopy and flow cytometry.

The "Speed" or "Fast" variants of DiO, such as Dilinoleyl DiO, possess unsaturated

hydrocarbon chains, which lead to a significantly faster lateral diffusion rate within the cell

membrane compared to the traditional DiO. This property is particularly advantageous for

applications requiring rapid and uniform labeling, such as neuronal tracing in both live and fixed

tissues. Furthermore, derivatives like Neuro-DiO have been developed to offer improved

solubility and reduced aggregation, leading to brighter and more stable staining.

Key applications of Speed DiO include:

Cell Tracking and Migration Studies: Long-term labeling of cell populations to monitor their

movement and fate in vitro and in vivo.

Neuronal Tracing: Anterograde and retrograde labeling of neuronal pathways.
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Cell-Cell Interaction Studies: Monitoring events such as cell fusion and adhesion.

Membrane Potential Measurement: In combination with a suitable quencher, Speed DiO can

be used as a FRET donor to optically report changes in membrane potential.

Quantitative Data Summary
The following tables provide a summary of key quantitative data for the preparation and use of

Speed DiO solutions.

Table 1: Speed DiO Stock Solution Parameters

Parameter Value Solvents
Storage
Conditions

Stability

Concentration

(Molarity)
1 - 5 mM

Dimethylformami

de (DMF),

Dimethyl

sulfoxide

(DMSO), Ethanol

-20°C, protected

from light, avoid

repeated freeze-

thaw cycles.

At least 6 months

Concentration

(Mass/Volume)
1 - 2.5 mg/mL

DMF, DMSO,

Ethanol

-20°C, protected

from light.
At least 6 months

Specialized

Protocol

50 mg/mL in

Chloroform (for

subsequent

precipitation and

redissolution in

DMF)

Chloroform,

Methanol, DMF
Varies by step.

See protocol

details.

Table 2: Speed DiO Working Solution and Staining Parameters
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Parameter Value Buffer/Medium
Incubation
Temperature

Incubation
Time

Working

Concentration

1 - 30 µM (5 - 10

µM is common)

Serum-free

medium, HBSS,

PBS

37°C 2 - 20 minutes

Staining

Suspension Cells

1 x 10^6 cells/mL

in working

solution

Serum-free

medium, HBSS,

PBS

37°C 2 - 20 minutes

Staining

Adherent Cells

Cover cells on

coverslip with

working solution

Serum-free

medium, HBSS,

PBS

37°C 2 - 20 minutes

Table 3: Spectral Properties of Speed DiO

Property Wavelength (nm) Recommended Filter Set

Excitation Maximum ~484 nm FITC / GFP

Emission Maximum ~501 nm FITC / GFP

Experimental Protocols
Protocol 1: Preparation of Speed DiO Stock Solution
(Standard Method)
This protocol describes the standard method for preparing a Speed DiO stock solution.

Materials:

Speed DiO (solid)

Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol

Microcentrifuge tubes

Vortexer
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Optional: Water bath sonicator

Procedure:

Bring the vial of solid Speed DiO to room temperature.

Prepare a 1-5 mM stock solution by dissolving the solid Speed DiO in an appropriate volume

of DMF, DMSO, or ethanol.[1][2][3] DMF is often preferred over ethanol for DiO.[1]

Vortex the solution thoroughly to ensure the dye is completely dissolved. Gentle warming (up

to 50°C) and sonication may be required to facilitate dissolution, especially for DiO.[4]

Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated

freeze-thaw cycles.

Store the stock solution at -20°C, protected from light. The solution is stable for at least six

months under these conditions.[1][5]

Protocol 2: Labeling Suspension Cells with Speed DiO
Materials:

Speed DiO stock solution (from Protocol 1)

Cell suspension

Serum-free medium or a suitable buffer (e.g., HBSS, PBS)

Pre-warmed complete growth medium

Centrifuge

Procedure:

Prepare Working Solution: Dilute the Speed DiO stock solution into serum-free medium or a

suitable buffer to a final working concentration of 1-30 µM (a common starting range is 5-10

µM).[1] The optimal concentration should be determined empirically for each cell type. It is

recommended to prepare the working solution fresh for each experiment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1148126?utm_src=pdf-body
https://www.benchchem.com/product/b1148126?utm_src=pdf-body
https://www.apexbt.com/downloader/document/B8803/Protocol.pdf
https://scispace.com/pdf/the-molecular-probes-handbook-a-guide-to-fluorescent-probes-4td11krs86.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Fluorescent_Probes_for_Mitochondrial_Membrane_Potential_Assessment.pdf
https://www.apexbt.com/downloader/document/B8803/Protocol.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/MAN0009668_FluoVolt_Membrane_Potential_Kit_UG.pdf
https://www.apexbt.com/downloader/document/B8803/Protocol.pdf
https://fivephoton.com/index.php?route=product/product&product_id=131
https://www.benchchem.com/product/b1148126?utm_src=pdf-body
https://www.benchchem.com/product/b1148126?utm_src=pdf-body
https://www.benchchem.com/product/b1148126?utm_src=pdf-body
https://www.apexbt.com/downloader/document/B8803/Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation: Harvest cells and centrifuge at 1000 rpm for 5 minutes. Discard the

supernatant.

Staining: Resuspend the cell pellet in the Speed DiO working solution at a density of

approximately 1 x 10^6 cells/mL.[1][2]

Incubation: Incubate the cell suspension at 37°C for 2-20 minutes, protected from light.[1][2]

The optimal incubation time may vary depending on the cell type.

Washing: Centrifuge the stained cells at 1000 rpm for 5 minutes and discard the supernatant.

Gently resuspend the cell pellet in pre-warmed complete growth medium and wash the cells

twice by repeating the centrifugation and resuspension steps.[1]

Final Resuspension: Resuspend the final cell pellet in a suitable buffer or medium for

subsequent analysis by fluorescence microscopy or flow cytometry.

Protocol 3: Labeling Adherent Cells with Speed DiO
Materials:

Speed DiO stock solution (from Protocol 1)

Adherent cells cultured on coverslips or in culture dishes

Serum-free medium or a suitable buffer (e.g., HBSS, PBS)

Pre-warmed complete growth medium

Procedure:

Prepare Working Solution: Dilute the Speed DiO stock solution into serum-free medium or a

suitable buffer to a final working concentration of 1-30 µM (a common starting range is 5-10

µM).[1] The optimal concentration should be determined empirically for each cell type.

Prepare the working solution fresh.

Cell Preparation: Aspirate the culture medium from the adherent cells.
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Staining: Add a sufficient volume of the Speed DiO working solution to cover the cells.[1] For

cells on a coverslip, this can be around 100 µL.[1]

Incubation: Incubate the cells at 37°C for 2-20 minutes, protected from light.[1][2]

Washing: Remove the working solution and wash the cells two to three times with pre-

warmed complete growth medium.[2] Each wash should be for 5-10 minutes.[1]

The cells are now ready for analysis by fluorescence microscopy.

Protocol 4: Measuring Membrane Potential Changes
using DiO/DPA FRET
This protocol utilizes Fluorescence Resonance Energy Transfer (FRET) between Speed DiO
(the donor) and dipicrylamine (DPA, the acceptor/quencher) to report changes in membrane

potential.[6][7] DPA is a mobile anion that partitions across the membrane in a voltage-

dependent manner, thus altering the FRET efficiency and the fluorescence of DiO.[7]

Materials:

Speed DiO stock solution (from Protocol 1)

Dipicrylamine (DPA) stock solution (e.g., 20 mM in DMSO)

HEPES-based external solution or other appropriate physiological buffer

Cells of interest (e.g., HEK-293 cells, cultured neurons)

Procedure:

Cell Labeling with DiO:

For bath application, incubate the cells in a HEPES-based external solution containing 5-

10 µM Speed DiO for approximately 2 minutes at room temperature or 37°C.[6]

DPA Application:
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After DiO labeling, wash the cells and incubate them in the external solution containing

DPA at a concentration of 1-5 µM.[6] For brain slices, a pre-incubation of >45 minutes may

be necessary to ensure equilibrium.[6]

Imaging and Data Acquisition:

Use a fluorescence microscope equipped for detecting DiO fluorescence (FITC/GFP filter

set).

Acquire a baseline fluorescence measurement.

Induce a change in membrane potential (e.g., via patch-clamp, application of a stimulus,

or high potassium solution).

Record the change in DiO fluorescence over time. Depolarization will cause an influx of

the anionic DPA towards the inner leaflet of the membrane, bringing it closer to DiO and

quenching its fluorescence (a decrease in the fluorescence signal).[6] Hyperpolarization

will have the opposite effect.

The change in fluorescence (ΔF/F) can be correlated with the change in membrane

potential. This system has been reported to yield fluorescence changes of >50% per 100

mV in HEK-293 cells.[6][7]

Diagrams
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Stock Solution Preparation

Working Solution Preparation

Solid Speed DiO

Dissolve to 1-5 mM

Solvent
(DMF, DMSO, or Ethanol)

Stock Solution
(-20°C, protected from light)

Dilute to 1-30 µMBuffer/Medium
(Serum-free medium, HBSS, PBS)

Working Solution
(Use immediately)

Click to download full resolution via product page

Caption: Workflow for preparing Speed DiO stock and working solutions.
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Cell Membrane

Speed DiO (Donor)

FRET

Fluorescence Emission (501 nm)

 High Fluorescence

DPA (Acceptor/Quencher)

Resting Potential

 DPA away from DiO

Depolarization

 DPA moves closer to DiO

Excitation Light (484 nm)

 Quenched Fluorescence
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Caption: Principle of DiO/DPA FRET for membrane potential sensing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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